molecular formula C22H23N3O2S2 B2411333 N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide CAS No. 304685-80-1

N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide

Cat. No. B2411333
CAS RN: 304685-80-1
M. Wt: 425.57
InChI Key: VTGZJKKRYSDNKH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely containing a benzyl group (a phenyl ring attached to a CH2 group), an acetamide group (an acetyl group bound to an amine), and a tricyclic structure. The presence of sulfur and nitrogen atoms suggests that it might be a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the positions of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The types of reactions that a compound can undergo depend on its functional groups. For example, the acetamide group could potentially be involved in hydrolysis reactions, while the benzyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by factors such as its functional groups, its size and shape, and the types of atoms it contains. For example, the presence of polar functional groups can affect a compound’s solubility in water .

Scientific Research Applications

Antimicrobial and Hemolytic Agents

  • N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides have been synthesized and characterized for antimicrobial and hemolytic activity. Compound 6h was found to be the most active against selected microbial species, suggesting potential use in antimicrobial therapies (Rehman et al., 2016).

Crystal Structures

  • The crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, revealing folded conformations and intramolecular hydrogen bonds. This structural insight can inform the design of related compounds for various applications (Subasri et al., 2016).

Evaluation as Potential Antimicrobial Agents

  • New thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, were synthesized to evaluate their antimicrobial activity. These compounds demonstrated variable antibacterial and antifungal activities, indicating potential use in antimicrobial therapies (Baviskar et al., 2013).

Enzyme Inhibition Properties

  • Synthesized N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide showed activity against butyrylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These findings suggest their potential use in treating diseases related to these enzymes (Siddiqui et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its properties. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some compounds may be toxic or hazardous, while others are relatively safe. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound like this could include studying its synthesis, its reactions, its physical and chemical properties, and its potential applications. This could involve laboratory experiments, computational modeling, and possibly even testing the compound in biological systems .

properties

IUPAC Name

N-benzyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-2-12-25-21(27)19-16-10-6-7-11-17(16)29-20(19)24-22(25)28-14-18(26)23-13-15-8-4-3-5-9-15/h2-5,8-9H,1,6-7,10-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGZJKKRYSDNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CC=C3)SC4=C2CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide

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